![molecular formula C4H5BrO B2415690 1-Bromocyclopropane-1-carbaldehyde CAS No. 1629474-42-5](/img/structure/B2415690.png)
1-Bromocyclopropane-1-carbaldehyde
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Overview
Description
1-Bromocyclopropane-1-carbaldehyde is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
Bromocyclopropane, a related compound, reacts with magnesium using diethyl ether as a solvent, yielding about 25–30% of the cyclopropylmagnesium bromide Grignard reagent . It also isomerizes on heating to produce 1-bromopropene and 3-bromopropene . The specific chemical reactions involving 1-Bromocyclopropane-1-carbaldehyde are not detailed in the sources I found.Physical And Chemical Properties Analysis
Bromocyclopropane, a related compound, is a flammable liquid that causes skin irritation and serious eye irritation . It is soluble in chloroform and methanol, but insoluble in water . The specific physical and chemical properties of 1-Bromocyclopropane-1-carbaldehyde are not detailed in the sources I found.Scientific Research Applications
Pharmaceutical Manufacturing
Bromocyclopropane, a compound similar to 1-Bromocyclopropane-1-carbaldehyde, is primarily used as an intermediate in the manufacture of pharmaceutical products . Given the structural similarity, 1-Bromocyclopropane-1-carbaldehyde could potentially be used in a similar manner.
Agrochemical Production
Bromocyclopropane is also used in the production of agrochemical products . The bromine atom in 1-Bromocyclopropane-1-carbaldehyde could potentially react with various agricultural compounds, making it a useful intermediate in the synthesis of new agrochemicals.
Production of Cyclopropyl Boric Acid
Bromocyclopropane is used in the production of cyclopropyl boric acid . This suggests that 1-Bromocyclopropane-1-carbaldehyde could also be used in the synthesis of boric acid derivatives, which have applications in various fields including electronics and ceramics.
Organic Synthesis
Both Bromocyclopropane and 1-Bromocyclopropane-1-carbaldehyde can be used as intermediates in organic synthesis . The presence of a bromine atom makes these compounds highly reactive, allowing them to participate in a wide range of chemical reactions.
Solvent Properties
Given its solubility in chloroform and methanol , 1-Bromocyclopropane-1-carbaldehyde could potentially be used as a solvent in certain chemical reactions.
Safety and Hazards
Bromocyclopropane, a related compound, is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2), eye irritation (Category 2), and may cause respiratory irritation (Category 3) . The specific safety and hazards associated with 1-Bromocyclopropane-1-carbaldehyde are not detailed in the sources I found.
properties
IUPAC Name |
1-bromocyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-4(3-6)1-2-4/h3H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMQNBMASDNLRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1629474-42-5 |
Source
|
Record name | 1-bromocyclopropane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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